N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide
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Overview
Description
“N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . This compound has been receiving significant attention in the synthetic chemistry community .
Synthesis Analysis
Imidazo[1,2-a]pyrimidine has been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis etc . A series of novel amide-functionalized imidazo[1,2-a]pyrimidin-5(1H)-ones were synthesized by propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization .Molecular Structure Analysis
The molecular structure of “this compound” and its molecular orbital were obtained by the b3lyp/6–31G method . This method is considered an efficient and reliable method to deal with quantum chemical problems .Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies viz., multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . The mechanisms for the selected reactions are also discussed to observe the formation of this heterocyclic moiety .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, 1H NMR spectra for compound 3 were recorded with a Varian Mercury (200 MHz) in DMSO-d6 .Scientific Research Applications
Synthesis and Biological Activity
Imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines are explored for their potential as antiulcer agents, showcasing the synthetic routes and biological evaluation of compounds with cytoprotective properties against ulcer models (Starrett et al., 1989). These compounds demonstrate a focus on developing new therapeutic agents with potential applications in gastric protection and treatment.
Antineoplastic Activity
Research into benzimidazole condensed ring systems, including imidazo[1,2-a]pyrimidine derivatives, highlights efforts to develop antineoplastic agents. The synthesis of these derivatives and their evaluation against various cancer cell lines indicate the potential of such compounds in cancer chemotherapy (Abdel-Hafez, 2007). This area of research focuses on the creation of novel compounds for the treatment of cancer.
Chemical Detoxification
The study on selenoester derivatives of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine explores their synthesis and application in the chemical detoxification of mercury chloride (HgCl2), suggesting a potential environmental application of these compounds in mitigating mercury-induced toxicity (Sharma et al., 2018). This research indicates the versatility of imidazo[1,2-a]pyrimidine derivatives in environmental science.
Antimicrobial Activity
The synthesis and antimicrobial evaluation of imidazo[1,2-a]pyrimidines against a variety of microorganisms highlight their potential as antimicrobial agents. Certain derivatives have shown significant activity, suggesting their application in developing new antimicrobial therapies (Revanker et al., 1975).
Mechanism of Action
Target of Action
The primary target of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide is the enzyme Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological processes including inflammation, pain, and fever .
Mode of Action
this compound acts as a selective inhibitor of the COX-2 enzyme . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The inhibition of COX-2 by this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes. By inhibiting COX-2, the compound reduces the production of prostaglandins, leading to a decrease in inflammation and pain .
Pharmacokinetics
Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes a drug These properties can significantly impact the drug’s efficacy and safety
Result of Action
The primary result of the action of this compound is a reduction in inflammation and pain . By inhibiting the COX-2 enzyme and reducing the production of prostaglandins, the compound can alleviate symptoms associated with conditions like arthritis and other inflammatory diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs can affect its efficacy and safety. Additionally, individual factors such as age, sex, genetic makeup, and health status can also impact the compound’s action
Future Directions
The future directions for the study of “N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide” could involve further exploration of its potential applications in medicinal chemistry . Additionally, more research could be conducted to understand its mechanism of action and to optimize its synthesis process .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyrimidine derivatives have been used as COX-2 (cyclooxygenase-2) inhibitor pharmacophores . The COX-2 enzyme is over-expressed in response to the release of several pro-inflammatory mediators . Therefore, it is possible that N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide may interact with this enzyme and other related biomolecules.
Cellular Effects
It is known that imidazo[1,2-a]pyrimidine derivatives have shown inhibitory effects on MCF-7 breast cancer cells . Therefore, it is possible that this compound may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
It is known that imidazo[1,2-a]pyrimidine derivatives can act as covalent anticancer agents . Therefore, it is possible that this compound may exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that imidazo[1,2-a]pyrimidine derivatives can be synthesized via various chemosynthetic methodologies . Therefore, it is possible that the effects of this compound may change over time in laboratory settings.
Dosage Effects in Animal Models
It is known that imidazo[1,2-a]pyrimidine derivatives have shown dose-dependent anti-nociceptive activity . Therefore, it is possible that this compound may have similar dosage effects in animal models.
Metabolic Pathways
It is known that imidazo[1,2-a]pyrimidine derivatives can be synthesized via various chemosynthetic methodologies . Therefore, it is possible that this compound may be involved in similar metabolic pathways.
Transport and Distribution
It is known that imidazo[1,2-a]pyrimidine derivatives can be synthesized via various chemosynthetic methodologies . Therefore, it is possible that this compound may have similar transport and distribution properties.
Subcellular Localization
It is known that imidazo[1,2-a]pyrimidine derivatives can be synthesized via various chemosynthetic methodologies . Therefore, it is possible that this compound may have similar subcellular localization properties.
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-3-15(21)18-12-9-11(5-6-14(12)22-2)13-10-20-8-4-7-17-16(20)19-13/h4-10H,3H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYZYFUBEPKRNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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